3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
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Overview
Description
3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the imidazole and thiazole family, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with an aldehyde derivative in the presence of a suitable catalyst . The reaction conditions often include refluxing in a polar solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an aprotic solvent such as dimethyl sulfoxide.
Major Products Formed
Scientific Research Applications
3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly in the development of new chemotherapeutic agents.
Industry: Utilized in the synthesis of dyes and pigments due to its stable chromophore structure.
Mechanism of Action
The mechanism of action of 3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with DNA and inhibiting key enzymes involved in cell proliferation . The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler structure with broad biological activities, including antifungal and antibacterial properties.
Thiazole: Known for its presence in various bioactive molecules, including vitamins and antibiotics.
Benzimidazole: Exhibits significant anticancer and antiviral activities.
Uniqueness
3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is unique due to its combined imidazole and thiazole moieties, which confer a distinct set of chemical and biological properties. This dual functionality enhances its potential as a versatile scaffold for drug development and other applications .
Properties
Molecular Formula |
C11H14N2OS |
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Molecular Weight |
222.31 g/mol |
IUPAC Name |
3-ethyl-6-propan-2-ylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C11H14N2OS/c1-4-8-6-15-11-12-10(7(2)3)9(5-14)13(8)11/h5-7H,4H2,1-3H3 |
InChI Key |
NCNQNPUCCOQMMF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC2=NC(=C(N12)C=O)C(C)C |
Origin of Product |
United States |
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